![molecular formula C17H16N8O5 B14481685 N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid CAS No. 64801-57-6](/img/structure/B14481685.png)
N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid is a complex organic compound that belongs to the class of pteridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid typically involves multiple steps, starting from the basic building blocks of pteridine and pyridine derivatives. The process often includes:
Formation of the pteridine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the pyridine moiety: This is achieved through a series of substitution reactions, where the pyridine ring is introduced to the pteridine core.
Coupling with L-glutamic acid: The final step involves the coupling of the pteridine-pyridine intermediate with L-glutamic acid using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
Applications De Recherche Scientifique
N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting key enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, thereby affecting DNA replication and cell division. The molecular targets include the active sites of these enzymes, where the compound binds and prevents their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: Another antifolate compound used in cancer therapy.
Pemetrexed: A multi-targeted antifolate used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Pralatrexate: A folate analog metabolic inhibitor used for the treatment of peripheral T-cell lymphoma.
Uniqueness
N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid is unique due to its specific structure, which allows it to interact with multiple targets within the folate metabolism pathway. This multi-targeted approach enhances its efficacy and reduces the likelihood of resistance development compared to other similar compounds.
Propriétés
Numéro CAS |
64801-57-6 |
|---|---|
Formule moléculaire |
C17H16N8O5 |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
(2S)-2-[[6-(2,4-diaminopteridin-6-yl)pyridine-3-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C17H16N8O5/c18-13-12-14(25-17(19)24-13)21-6-10(22-12)8-2-1-7(5-20-8)15(28)23-9(16(29)30)3-4-11(26)27/h1-2,5-6,9H,3-4H2,(H,23,28)(H,26,27)(H,29,30)(H4,18,19,21,24,25)/t9-/m0/s1 |
Clé InChI |
ZUZRPPSGNCLKHY-VIFPVBQESA-N |
SMILES isomérique |
C1=CC(=NC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES canonique |
C1=CC(=NC=C1C(=O)NC(CCC(=O)O)C(=O)O)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
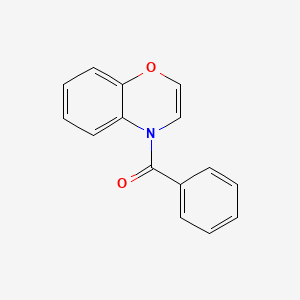
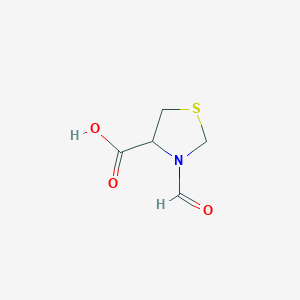
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
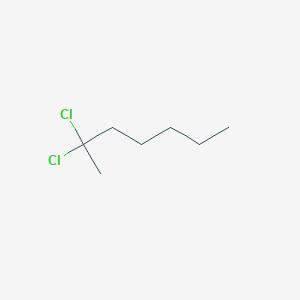
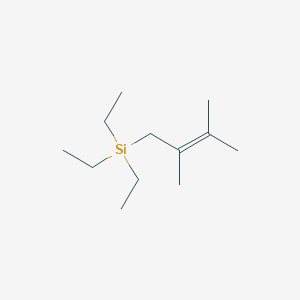
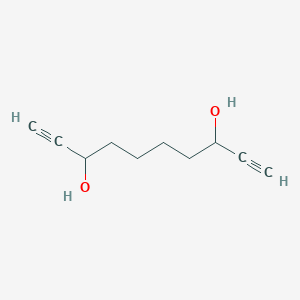

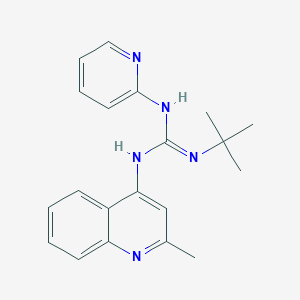
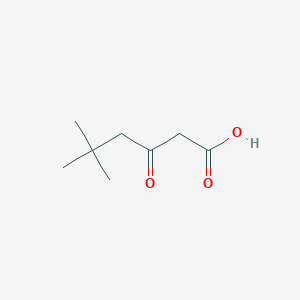

![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
